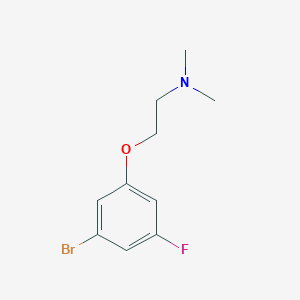
2-Cloro-5-(2-metoxifenil)pirimidina
Descripción general
Descripción
2-Chloro-5-(2-methoxyphenyl)pyrimidine is a chemical compound with the molecular formula C11H9ClN2O and a molecular weight of 220.66 . It is a solid substance under normal conditions .
Synthesis Analysis
The synthesis of pyrimidines has been extensively studied. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines . A ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .Molecular Structure Analysis
The molecular structure of 2-Chloro-5-(2-methoxyphenyl)pyrimidine can be represented by the InChI code1S/C11H9ClN2O/c1-15-10-5-3-2-4-9(10)8-6-13-11(12)14-7-8/h2-7H,1H3 . This indicates that the molecule consists of a pyrimidine ring substituted with a chlorine atom and a 2-methoxyphenyl group. Chemical Reactions Analysis
2-Chloropyrimidine undergoes cobalt-catalyzed cross-coupling reaction with aryl halides . The specific reactions of 2-Chloro-5-(2-methoxyphenyl)pyrimidine are not mentioned in the search results.Physical and Chemical Properties Analysis
2-Chloro-5-(2-methoxyphenyl)pyrimidine is a solid substance that should be stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación
Investigación farmacéutica
“2-Cloro-5-(2-metoxifenil)pirimidina” puede servir como precursor en la síntesis de varios compuestos farmacéuticos. Su estructura es propicia para modificaciones que pueden conducir a nuevos candidatos a fármacos con posibles propiedades neuroprotectoras y antiinflamatorias, como se observa en compuestos híbridos relacionados de triazol-pirimidina .
Síntesis química
Este compuesto se puede utilizar en la síntesis de moléculas orgánicas complejas, como tintes fluorescentes para biosensores, que son cruciales en los ensayos de proteínas y otras aplicaciones biológicas .
Mecanismo De Acción
Target of Action
Compounds with a pyrimidine skeleton have been associated with a wide range of biological activities .
Mode of Action
It’s known that pyrimidine derivatives participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The suzuki–miyaura coupling reaction, in which this compound may participate, is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Result of Action
Compounds with a pyrimidine or triazole skeleton have shown significant anti-inflammatory and neuroprotective properties .
Safety and Hazards
The safety information for 2-Chloro-5-(2-methoxyphenyl)pyrimidine includes several hazard statements such as H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Análisis Bioquímico
Biochemical Properties
2-Chloro-5-(2-methoxyphenyl)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in the synthesis and metabolism of nucleotides, such as thymidylate synthase and dihydrofolate reductase. These interactions can lead to the inhibition or activation of these enzymes, thereby affecting the overall biochemical pathways in which they are involved .
Cellular Effects
The effects of 2-Chloro-5-(2-methoxyphenyl)pyrimidine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. Additionally, 2-Chloro-5-(2-methoxyphenyl)pyrimidine can alter the expression of genes involved in cell cycle regulation and metabolic processes, leading to changes in cellular behavior and function .
Molecular Mechanism
At the molecular level, 2-Chloro-5-(2-methoxyphenyl)pyrimidine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. This inhibition can result in the modulation of downstream signaling pathways and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-5-(2-methoxyphenyl)pyrimidine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Chloro-5-(2-methoxyphenyl)pyrimidine remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 2-Chloro-5-(2-methoxyphenyl)pyrimidine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as the inhibition of tumor growth or the modulation of immune responses. At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
2-Chloro-5-(2-methoxyphenyl)pyrimidine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. For example, it is metabolized by cytochrome P450 enzymes, which facilitate its biotransformation into more water-soluble metabolites for excretion. This interaction can affect metabolic flux and the levels of various metabolites, influencing the compound’s overall pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of 2-Chloro-5-(2-methoxyphenyl)pyrimidine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it can be transported across cell membranes by organic anion transporters, which facilitate its uptake into cells. Once inside the cells, it may bind to intracellular proteins, affecting its distribution and activity .
Subcellular Localization
The subcellular localization of 2-Chloro-5-(2-methoxyphenyl)pyrimidine is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with nuclear receptors and transcription factors, influencing gene expression. Alternatively, it may accumulate in the mitochondria, affecting mitochondrial function and cellular energy metabolism .
Propiedades
IUPAC Name |
2-chloro-5-(2-methoxyphenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-15-10-5-3-2-4-9(10)8-6-13-11(12)14-7-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKXHHJHLQPWMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CN=C(N=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


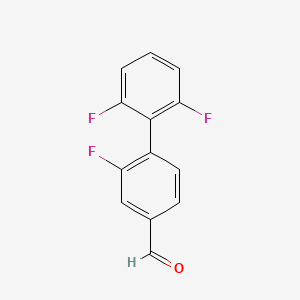
![N-[(3-bromo-4-methylphenyl)methyl]cyclopentanamine](/img/structure/B1406017.png)
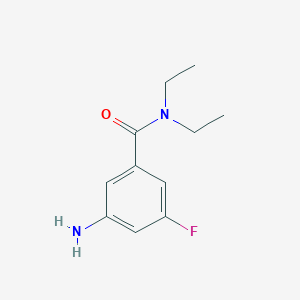

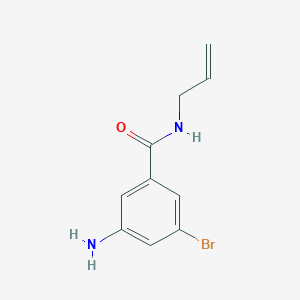

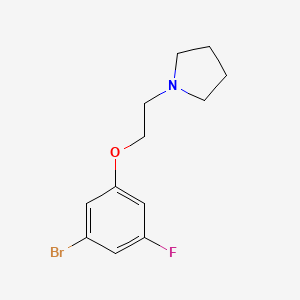
![[1-(4-Methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B1406028.png)
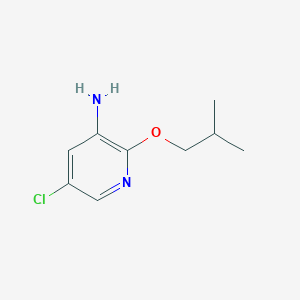
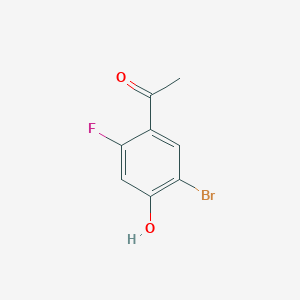
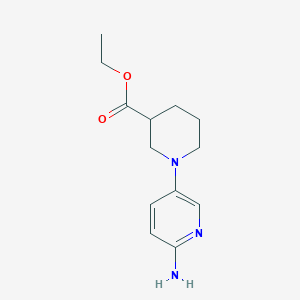
![6,7-Dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid](/img/structure/B1406033.png)
